4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide

Beschreibung

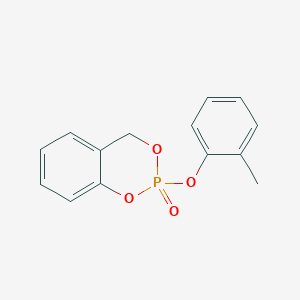

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide (abbreviated as CBDP in some studies) is a heterocyclic organophosphorus compound characterized by a benzodioxaphosphorin core structure substituted with a 2-methylphenoxy group at the 2-position and an oxide moiety . The compound exists as R- and S-stereoisomers, which exhibit distinct interactions with biological targets such as human serum albumin (HSA) and butyrylcholinesterase (BChE) . Its organophosphorus moiety facilitates covalent modification of serine residues in enzymes, a mechanism shared with neurotoxic organophosphates . Key structural parameters include bond distances (e.g., P–Oγ bond length: ~1.6 Å in BChE adducts) and electrostatic interactions (e.g., EelP–O energy: −200 kcal/mol), which influence its reactivity and binding specificity .

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O4P/c1-11-6-2-4-8-13(11)17-19(15)16-10-12-7-3-5-9-14(12)18-19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQSEFCGKYFESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP2(=O)OCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924111 | |

| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-87-3 | |

| Record name | Cresyl saligenin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of Cresyl Phosphorodichloridate

Reagents :

-

o-Cresol (1 equiv)

-

Phosphorus oxychloride (POCl₃, 1 equiv)

-

Anhydrous triethylamine (NEt₃, 1 equiv)

-

Dry diethyl ether (Et₂O) as solvent

Procedure :

-

o-Cresol is reacted with POCl₃ at −78°C under argon atmosphere.

-

NEt₃ is added to neutralize HCl generated during the reaction.

-

The intermediate, cresyl phosphorodichloridate, is isolated as an oil after filtration and solvent evaporation.

Key Considerations :

-

Temperature control (−78°C) prevents side reactions.

-

Anhydrous conditions are critical to avoid hydrolysis of POCl₃.

Step 2: Cyclization with 2-Hydroxybenzyl Alcohol

Reagents :

-

Cresyl phosphorodichloridate (1 equiv)

-

2-Hydroxybenzyl alcohol (1 equiv)

-

Anhydrous NEt₃ (3 equiv)

-

Dry dichloromethane (CH₂Cl₂) as solvent

Procedure :

-

The phosphorodichloridate is reacted with 2-hydroxybenzyl alcohol at 0°C.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction progress is monitored via thin-layer chromatography (TLC; hexanes:ethyl acetate 7:3, R<sub>f</sub> ≈ 0.25).

Workup :

-

The organic phase is washed with water to remove impurities.

-

The crude product is concentrated under reduced pressure.

Purification and Isolation

CBDP is purified using flash column chromatography on silica gel (SiO₂) with a hexanes/ethyl acetate gradient (0–30%). This method achieves an overall yield of approximately 55%.

Table 1: Purification Parameters

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Hexanes:ethyl acetate (step gradient) |

| Elution Volume | 1% solvent per column volume |

| Final Product Purity | >95% (by ¹H NMR) |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.40–7.25 (m, 2H, aromatic protons)

-

δ 7.22–7.05 (m, 6H, aromatic protons)

-

δ 5.55–5.40 (m, 2H, methylene protons)

³¹P NMR :

Rotational Spectroscopy

High-resolution rotational spectra of CBDP reveal two conformers due to the flexibility of the 1,3,2-dioxaphosphorinane ring. Key transitions include:

Table 2: Spectroscopic Parameters

| Parameter | Value |

|---|---|

| Rotational Constant A | 1,245 MHz |

| Dipole Moment μ<sub>a</sub> | 2.45 Debye |

| Conformational Energy | 2.3 kcal/mol (cis) |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

CBDP hat aufgrund seiner einzigartigen Eigenschaften Interesse in verschiedenen wissenschaftlichen Forschungsbereichen geweckt. Einige seiner Anwendungen umfassen:

Wirkmechanismus

CBDP entfaltet seine Wirkungen durch die Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen im Körper. Es wurde gezeigt, dass es als Antagonist an Cannabinoid-CB1- und CB2-Rezeptoren wirkt, obwohl es in dieser Hinsicht weniger potent ist als Cannabidiol. Darüber hinaus zeigt CBDP Agonistenaktivität an Serotonin 5HT-1A-Rezeptoren und Dopamin D2S-Rezeptoren sowie negative allosterische Modulation von Mu-Opioid-Rezeptoren. Diese Interaktionen tragen zu seinem vielseitigen pharmakologischen Profil und seinen potenziellen therapeutischen Wirkungen bei.

Wissenschaftliche Forschungsanwendungen

Toxicology Applications

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide has been studied for its role in enhancing the toxicity of nerve agents such as soman. Research indicates that this compound can inhibit carboxylic-ester hydrolase activity without affecting phosphoryl phosphatase activity. In experimental settings, pretreatment with this compound has been shown to potentiate the toxicity of soman in mice when administered at a dosage of 0.5 mg/kg . This highlights its importance in understanding the mechanisms of chemical warfare agents and developing countermeasures.

Biochemical Applications

The compound is classified under aryl phosphotriesters, which are significant in biochemical research due to their interactions with biological systems. It has been identified in human blood samples from individuals exposed to this compound or its derivatives . This finding emphasizes the relevance of monitoring exposure levels in occupational health and safety.

Environmental Impact Studies

Given its potential toxicity, studies involving the environmental persistence and degradation of this compound are essential. Research on similar compounds indicates that their breakdown products can also exhibit toxicological effects . Understanding these pathways is crucial for assessing risks associated with chemical spills or improper disposal.

Case Study 1: Nerve Agent Interaction

In a controlled study involving mice, researchers administered soman after pretreating with this compound. The results showed a significant increase in mortality rates compared to control groups not receiving the pretreatment. This study underscores the compound's role as a potentiator of nerve agent toxicity and provides insights into potential protective strategies against chemical warfare agents .

Case Study 2: Human Exposure Monitoring

A study published in a toxicology journal reported the detection of this compound in blood samples from workers exposed to phosphorothioate pesticides. The findings prompted recommendations for regular monitoring and health assessments for individuals working with similar chemicals . This case illustrates the need for stringent safety measures in industries handling hazardous substances.

Wirkmechanismus

CBDP exerts its effects by interacting with various molecular targets and pathways in the body. It has been shown to act as an antagonist at cannabinoid CB1 and CB2 receptors, although it is less potent than cannabidiol in this regard . Additionally, CBDP exhibits agonist activity at serotonin 5HT-1A receptors and dopamine D2S receptors, as well as negative allosteric modulation of mu-opioid receptors . These interactions contribute to its diverse pharmacological profile and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Organophosphorus Compounds

Comparison with Heterocyclic Systems

CBDP’s benzodioxaphosphorin core differs from other heterocycles like non-S-oxidized 4H-1,2,6-thiadiazines (), which contain sulfur and nitrogen instead of phosphorus and oxygen:

Thiadiazines exhibit distinct reactivity due to their electron-deficient cores, enabling applications in drug design, whereas CBDP’s phosphorus center drives covalent enzyme modification .

Physicochemical and Toxicological Profiles

- Boiling Point: CBDP analogs like 2-phenoxy-1,3,2-benzodioxaphosphole exhibit a boiling point of 249.8°C, comparable to CBDP’s derivatives .

- Toxicity: CBDP’s mechanism parallels neurotoxic organophosphates, but its lower volatility (vs. volatile analogs like sarin) reduces acute inhalation risks .

Research Implications

CBDP serves as a model compound for studying organophosphate-protein interactions, with its stereoisomers providing insights into chiral recognition in toxicology . Comparative studies underscore the tunability of benzodioxaphosphorin derivatives for targeted enzyme inhibition, though substituent choice critically balances potency and selectivity .

References [1] ; [2] ; [4] ; [5] ; [7] .

Biologische Aktivität

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide (commonly referred to as CBDP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This compound is part of a larger class of aryl phosphotriesters and has been studied for its effects on enzymatic activity and potential toxicity.

- Molecular Formula : C14H13O4P

- Molecular Weight : 276.224 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 362.4 °C

- Flash Point : 186.6 °C

Enzymatic Inhibition

CBDP has been shown to significantly inhibit cholinesterase (ChE) and carboxylesterase (CaE) activities in various tissues. A notable study examined the dose-response relationship of CBDP on ChE and CaE activities in rat plasma and lung tissues:

- Inhibition Levels :

- At doses greater than 1.0 mg/kg , CaE activity was inhibited by over 99% .

- A biphasic dose-response curve was observed for ChE inhibition, indicating differing sensitivity at various concentrations.

| Dose (mg/kg) | Plasma ChE Inhibition (%) | RBC ChE Inhibition (%) | Brain ChE Inhibition (%) |

|---|---|---|---|

| <1.0 | <10 | <10 | <10 |

| 1.0 - 2.0 | Up to 80 | Up to 60 | >90 |

This study suggests that CBDP preferentially inhibits butyrylcholinesterase over acetylcholinesterase in these tissues, which may have implications for understanding organophosphate toxicity mechanisms .

Metabolism and Human Exposure

CBDP is not a naturally occurring metabolite; it is primarily found in individuals exposed to this compound or its derivatives. It has been identified in human blood samples, indicating potential exposure through environmental or occupational routes . The compound's presence in the human exposome highlights its relevance in toxicological studies.

Toxicological Studies

In a toxicological assessment, researchers evaluated the effects of CBDP on rat models to understand its impact on cholinergic systems. The findings indicated that CBDP could serve as a useful pretreatment agent for studying organophosphate toxicity due to its potent inhibitory effects on esterases involved in detoxification processes .

Comparative Analysis with Other Organophosphates

A comparative analysis of CBDP with other organophosphates revealed that while many compounds exhibit similar inhibitory properties on cholinesterases, CBDP's unique structure allows for distinct interaction profiles with target enzymes. This specificity may contribute to varying degrees of toxicity and therapeutic potential .

Q & A

What are the recommended synthetic routes for 4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide, and how can its purity be verified?

Basic Research Question

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for structurally related benzodioxaphosphorin derivatives involve condensation reactions of organophosphorus precursors with substituted phenols. For example, reactions may employ imines or carbonyl compounds in solvents like THF or dichloromethane, followed by heating and purification via column chromatography .

Purity Verification:

- Spectroscopic Techniques : Use -NMR, -NMR, and -NMR to confirm structural integrity.

- Mass Spectrometry : EI-MS or ESI-MS for molecular weight confirmation.

- Elemental Analysis : Validate empirical formula consistency.

How does this compound interact with cholinesterases, and what experimental approaches are used to study these interactions?

Basic Research Question

The compound forms covalent adducts with serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibiting their activity. This occurs via phosphorylation of the catalytic serine residue (e.g., Ser198 in BChE) .

Methodologies:

- Kinetic Assays : Measure inhibition constants () and reactivation rates.

- X-ray Crystallography : Resolve 3D structures of enzyme-adduct complexes (e.g., PDB entry 4bc1 for AChE) .

- Mass Spectrometry : Confirm adduct formation by detecting mass shifts corresponding to phosphorylated enzymes.

What computational tools are available to predict the stability and reactivity of 4H-1,3,2-Benzodioxaphosphorin adducts with proteins?

Advanced Research Question

In silico studies, such as molecular dynamics (MD) simulations and density functional theory (DFT), can model adduct stability and fluoride-induced reactivation mechanisms. For example:

- MD Simulations : Compare conformational changes in aged vs. non-aged adducts.

- Docking Studies : Predict binding modes and stereochemical preferences (R vs. S stereoisomers) .

- Energy Landscapes : Calculate activation barriers for adduct decomposition pathways.

How do stereoisomers of this compound influence its inhibitory activity against cholinesterases?

Advanced Research Question

The R- and S-stereoisomers exhibit differential binding affinities due to steric and electronic effects. For instance, the S-isomer may show tighter binding in BChE due to favorable interactions with the catalytic gorge.

Experimental Approaches:

- Chiral Chromatography : Separate stereoisomers using chiral stationary phases.

- Enzymatic Assays : Compare inhibition kinetics (e.g., IC) for each isomer.

- Structural Analysis : Use crystallography to resolve isomer-specific adduct conformations .

What analytical methods are recommended to detect degradation products or impurities in synthesized batches of this compound?

Basic Research Question

Degradation products (e.g., sulfide derivatives or hydrolyzed species) can be monitored using:

- High-Performance Liquid Chromatography (HPLC) : Separate and quantify impurities.

- Tandem Mass Spectrometry (LC-MS/MS) : Identify trace degradation products.

- Phosphorus-31 NMR : Track phosphorus-containing byproducts .

How is this compound metabolized in vivo, and what models are used to study its biotransformation?

Advanced Research Question

The compound is a metabolite of tri-ortho-cresyl phosphate (TOCP), a flame retardant. In vivo models include:

- Rodent Studies : Administer TOCP and analyze liver microsomes for metabolic products.

- Enzyme Assays : Use cytochrome P450 isoforms to simulate oxidative metabolism.

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of metabolites in tissues .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

While toxicity data specific to this compound is limited, general organophosphorus safety measures apply:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Antidote Readiness : Maintain atropine and oximes for cholinesterase inhibition emergencies .

How can computational modeling resolve contradictions in experimental data regarding adduct stability?

Advanced Research Question

Conflicting data on adduct stability (e.g., fluoride-induced reactivation rates) can be addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.